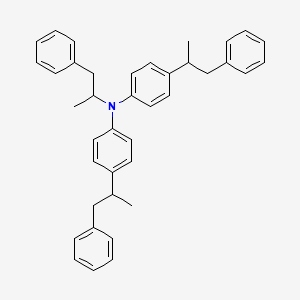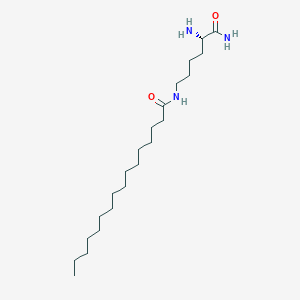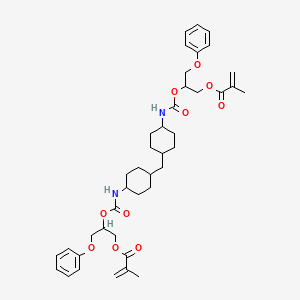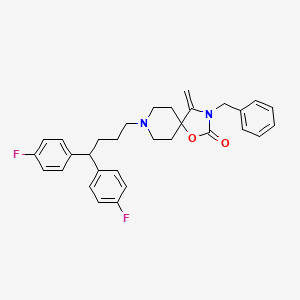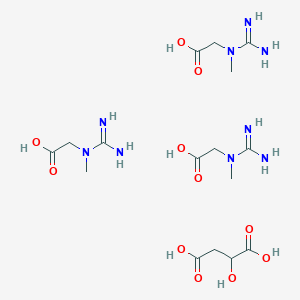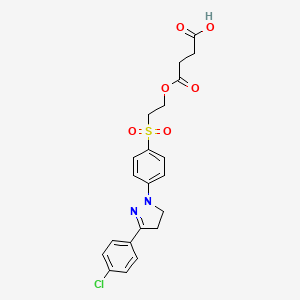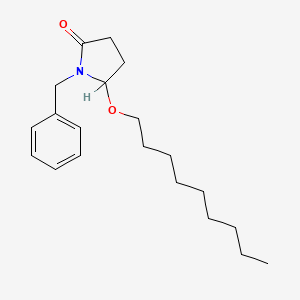
(+-)-5-(Nonyloxy)-1-(phenylmethyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-5-(Nonyloxy)-1-(Phenylmethyl)-2-pyrrolidinon ist eine synthetische organische Verbindung, die für ihre einzigartige chemische Struktur und ihre Eigenschaften bekannt ist. Diese Verbindung zeichnet sich durch das Vorhandensein einer Nonyloxygruppe aus, die an einen Pyrrolidinonring gebunden ist, mit einem Phenylmethylsubstituenten.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (±)-5-(Nonyloxy)-1-(Phenylmethyl)-2-pyrrolidinon umfasst typischerweise die Reaktion eines Pyrrolidinonderivats mit einer Nonyloxygruppe und einer Phenylmethylgruppe. Die Reaktionsbedingungen beinhalten häufig die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies kann kontinuierliche Durchflussreaktoren, automatisierte Synthese Systeme und fortschrittliche Reinigungsverfahren umfassen, um sicherzustellen, dass die Verbindung den Industriestandards entspricht.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-5-(Nonyloxy)-1-(phenylmethyl)-2-pyrrolidinone typically involves the reaction of a pyrrolidinone derivative with a nonyloxy group and a phenylmethyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(+/-)-5-(Nonyloxy)-1-(Phenylmethyl)-2-pyrrolidinon kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zu reduzierten Formen der Verbindung führen, was möglicherweise ihre Reaktivität und Eigenschaften verändert.
Substitution: Die Nonyloxy- und Phenylmethylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die gewünschten Transformationen zu erleichtern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation Oxide ergeben, während Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können.
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und Materialien.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung biologischer Wechselwirkungen und Mechanismen.
Medizin: Es werden Forschungsarbeiten durchgeführt, um das potenzielle therapeutische Einsatzgebiet zu erforschen, einschließlich der Verwendung als Wirkstoffkandidat oder Vorläufer für Arzneimittel.
Industrie: Es kann bei der Produktion von Spezialchemikalien, Polymeren und anderen Industrieprodukten verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den (±)-5-(Nonyloxy)-1-(Phenylmethyl)-2-pyrrolidinon seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Signalwegen. Diese Wechselwirkungen können verschiedene biochemische Prozesse beeinflussen, was möglicherweise zu gewünschten therapeutischen oder industriellen Ergebnissen führt. Die genauen molekularen Zielstrukturen und Signalwege sind Gegenstand laufender Forschung.
Wirkmechanismus
The mechanism by which (±)-5-(Nonyloxy)-1-(phenylmethyl)-2-pyrrolidinone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to desired therapeutic or industrial outcomes. The exact molecular targets and pathways are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (±)-5-(Octyloxy)-1-(Phenylmethyl)-2-pyrrolidinon
- (±)-5-(Decyloxy)-1-(Phenylmethyl)-2-pyrrolidinon
- (±)-5-(Heptyloxy)-1-(Phenylmethyl)-2-pyrrolidinon
Einzigartigkeit
(±)-5-(Nonyloxy)-1-(Phenylmethyl)-2-pyrrolidinon zeichnet sich durch seine spezifische Nonyloxygruppe aus, die im Vergleich zu seinen Analoga einzigartige chemische und physikalische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
136410-44-1 |
|---|---|
Molekularformel |
C20H31NO2 |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
1-benzyl-5-nonoxypyrrolidin-2-one |
InChI |
InChI=1S/C20H31NO2/c1-2-3-4-5-6-7-11-16-23-20-15-14-19(22)21(20)17-18-12-9-8-10-13-18/h8-10,12-13,20H,2-7,11,14-17H2,1H3 |
InChI-Schlüssel |
VJCOGGRKMXCMJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(2-chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-yl]-1,3,3-trimethylindol-1-ium;sulfate](/img/structure/B12698258.png)

